REACTION_SMILES
|
[CH3:7][O:8][C:9]([CH2:10][CH2:11][CH2:12][CH2:13][C:14]([OH:15])=[O:16])=[O:17].[Cl:18][CH2:19][Cl:20].[Cl:1][C:2](=[O:3])[C:4]([Cl:5])=[O:6]>>[Cl:1][C:2](=[O:3])[CH2:4][CH2:12][CH2:11][CH2:10][C:9]([O:8][CH3:7])=[O:17]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COC(=O)CCCCC(=O)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(Cl)C(=O)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)CCCCC(=O)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |